PEO-IAA

概要

科学的研究の応用

2-(1H-インドール-3-イル)-4-オキソ-4-フェニルブタン酸は、科学研究でさまざまな用途があります。

化学: オーキシンシグナル伝達経路を研究し、新しい合成オーキシン類似体を作成するためのツールとして使用されます。

生物学: この化合物は、植物生物学研究で、植物の発生と成長におけるオーキシンの役割を調査するために使用されます。

医学: 特に農業上の利益のために、植物ホルモン経路を調節するための潜在的な治療的用途を探求する研究が進行中です。

作用機序

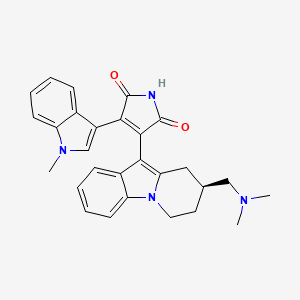

2-(1H-インドール-3-イル)-4-オキソ-4-フェニルブタン酸の作用機序は、オーキシンシグナル伝達経路の重要な構成要素であるTIR1受容体への結合を伴います。 この受容体に結合することにより、この化合物は受容体とオーキシン間の相互作用を阻害し、その結果、オーキシン応答遺伝子の発現が阻害されます。 この阻害は、植物の成長と発達を変化させ、オーキシンシグナル伝達を研究するための貴重なツールになります .

類似化合物の比較

2-(1H-インドール-3-イル)-4-オキソ-4-フェニルブタン酸は、TIR1受容体を標的とすることで、オーキシンシグナル伝達を特異的に阻害するという能力においてユニークです。 類似の化合物には以下のようなものがあります。

Auxinole: 異なる結合特性を持つ、オーキシンシグナル伝達を阻害する別のオーキシンアンタゴニスト。

BP-IAA: オーキシンシグナル伝達に対する阻害効果は似ていますが、化学構造が異なる化合物。

2MBP-IAA, 3MBP-IAA, 4MBP-IAA: これらの化合物は、2-(1H-インドール-3-イル)-4-オキソ-4-フェニルブタン酸と構造的に関連しており、同様の抗オーキシン活性を示します.

これらの化合物はそれぞれ、独自の特性と結合親和性を持ち、異なる研究用途に役立ちます。

生化学分析

Biochemical Properties

2-indol-3-yl-4-oxo-4-phenylbutanoic acid interacts with several key biomolecules involved in auxin signaling pathways. It binds to transport inhibitor response 1/auxin signaling F-box proteins (TIR1/AFBs), which are crucial components of the auxin receptor complex . By binding to these proteins, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid inhibits the expression of auxin-responsive genes, thereby blocking auxin signaling . This interaction disrupts the normal function of auxin in promoting cell division, elongation, and differentiation.

Cellular Effects

The effects of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid on cellular processes are profound. It has been shown to inhibit cell division and elongation by blocking auxin signaling pathways . This inhibition affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid suppresses the expression of auxin-responsive genes such as ZmSAUR2, which is involved in cell elongation . Additionally, it affects the gravitropic response of plants, which is the ability of plants to orient their growth in response to gravity .

Molecular Mechanism

At the molecular level, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid exerts its effects by binding to the TIR1/AFBs proteins, which are part of the SCF (SKP1-CUL1-F-box protein) complex . This binding prevents the degradation of AUX/IAA proteins, which are repressors of auxin-responsive genes . As a result, the expression of these genes is inhibited, leading to the suppression of auxin-mediated cellular processes. This mechanism highlights the role of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid as a potent auxin antagonist.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 2-indol-3-yl-4-oxo-4-phenylbutanoic acid can lead to sustained inhibition of auxin signaling, resulting in long-term effects on cellular function . These effects include altered gene expression profiles and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits auxin signaling without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of auxin signaling . Beyond this threshold, the compound’s effects can become detrimental to the organism.

Metabolic Pathways

2-indol-3-yl-4-oxo-4-phenylbutanoic acid is involved in several metabolic pathways related to auxin signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of auxin . By inhibiting auxin signaling, the compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . These effects highlight the compound’s role in modulating metabolic pathways associated with auxin signaling.

Transport and Distribution

Within cells and tissues, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid are crucial for its activity and function as an auxin antagonist.

Subcellular Localization

The subcellular localization of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid is essential for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-indol-3-yl-4-oxo-4-phenylbutanoic acid exerts its effects at the appropriate sites within the cell . The compound’s activity and function are closely linked to its subcellular localization.

準備方法

2-(1H-インドール-3-イル)-4-オキソ-4-フェニルブタン酸の合成には、いくつかのステップが必要です。 一般的な方法の1つは、アルゴン雰囲気下で、炭酸セシウムと酢酸パラジウム(II)の存在下、4-(4-ブロモフェニル)-2-(1H-インドール-3-イル)-4-オキソブタン酸をフェニルボロン酸と反応させることです . この反応は、通常、エタノールと水の混合物中で行われます。 工業生産方法は、同様の合成経路を使用する可能性がありますが、高収率と純度を確保するために、最適化された反応条件でより大規模に行われます。

化学反応の分析

2-(1H-インドール-3-イル)-4-オキソ-4-フェニルブタン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 対応するアルコールまたは他の還元形に還元することができます。

置換: この化合物は、特にインドール環またはフェニル基で、ハロゲンまたはアルキル化剤などの一般的な試薬を用いて、置換反応を起こすことができます.

これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまなハロゲン化剤が含まれます。 これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid is unique in its ability to specifically inhibit auxin signaling by targeting the TIR1 receptor. Similar compounds include:

Auxinole: Another auxin antagonist that inhibits auxin signaling but with different binding properties.

BP-IAA: A compound with similar inhibitory effects on auxin signaling but with variations in its chemical structure.

2MBP-IAA, 3MBP-IAA, 4MBP-IAA: These compounds are structurally related to 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid and exhibit similar anti-auxin activities.

Each of these compounds has unique properties and binding affinities, making them useful for different research applications.

特性

IUPAC Name |

2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVMWLJNHPHNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284342 | |

| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-66-6 | |

| Record name | 6266-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)